molecular formula C16H14ClN B15066034 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline CAS No. 88422-93-9

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline

Cat. No.: B15066034
CAS No.: 88422-93-9
M. Wt: 255.74 g/mol
InChI Key: RBDQMESSKAXFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline (CAS: 88422-93-9, C₁₆H₁₄ClN, molecular weight: 255.74 g/mol) is a synthetic 3,4-dihydroisoquinoline derivative characterized by a chlorinated benzyl group at the 1-position of the dihydroisoquinoline scaffold . The compound is marketed for research and development purposes, with applications in medicinal chemistry and pharmaceutical intermediates .

Properties

CAS No.

88422-93-9

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

1-[chloro(phenyl)methyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H14ClN/c17-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-18-16/h1-9,15H,10-11H2

InChI Key

RBDQMESSKAXFBL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C(C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Bischler-Napieralski reaction remains the most widely employed method for synthesizing 3,4-dihydroisoquinoline scaffolds. For 1-(chloro(phenyl)methyl) derivatives, the process involves cyclodehydration of N-acylated β-phenylethylamine precursors using acidic or dehydrating agents. A representative pathway is outlined below:

  • Substrate Preparation :

    • Start with N-(2-phenylethyl)benzamide derivatives substituted with a chloro(phenyl)methyl group at the β-position.
    • Example: N-(2-(chloro(phenyl)methyl)phenethyl)benzamide.
  • Cyclization :

    • Use polyphosphoric acid (PPA) or POCl₃ at 150–170°C to induce intramolecular cyclization.
    • Reaction time: 3–6 hours.
  • Isolation :

    • Neutralize with aqueous KOH, extract with dichloromethane, and purify via silica gel chromatography.

Key Data :

Starting Material Cyclizing Agent Temperature (°C) Yield (%) Reference
N-(2-(Cl-Ph-CH₂)phenethyl)amide PPA 170 67
N-(2-(Cl-Ph-CH₂)phenethyl)amide POCl₃ 150 72

Limitations and Optimizations

  • Regioselectivity Issues : Competing formation of 1,2-dihydroisoquinolines may occur. Use of P₂O₅ as a co-catalyst improves selectivity for 3,4-dihydro products.
  • Scale-Up Challenges : High temperatures and corrosive reagents complicate industrial applications. Recent protocols employ microwave-assisted cyclization to reduce reaction times to 30–60 minutes.

Bromoarene Cyclization with Organolithium Reagents

Kobayashi Method (2012)

A seminal approach by Kobayashi et al. involves lithiation-cyclization of 1-bromo-2-(isocyanoalkyl)benzenes:

  • Substrate Synthesis :

    • React 1-bromo-2-(bromomethyl)benzene with (1-isocyano-1-lithioalkyl)benzenes at −78°C in THF.
  • Cyclization :

    • Treat intermediate with n-butyllithium to induce C–C bond formation, yielding 3,4-dihydroisoquinoline.
  • Functionalization :

    • Introduce chloro(phenyl)methyl groups via post-cyclization alkylation using Cl-Ph-CH₂Cl and K₂CO₃.

Key Data :

Intermediate Lithiation Agent Temperature (°C) Yield (%) Reference
1-bromo-2-(isocyanoalkyl)benzene n-BuLi −78 71

Advantages Over Classical Methods

  • Mild Conditions : Avoids high temperatures, preserving sensitive functional groups.
  • Modularity : Enables late-stage diversification of the chloro(phenyl)methyl group.

Visible-Light-Induced α-Alkylation

Photochemical Cross-Coupling (2022)

A breakthrough method reported in 2022 utilizes violet light (405 nm) to catalyze Csp³–H alkylation of tetrahydroisoquinoline precursors:

  • Reaction Setup :

    • Combine azoaryl-protected tetrahydroisoquinoline with benzyl/allyl bromides under N₂ atmosphere.
    • Add K₃PO₄ as base and irradiate with violet LED for 12–24 hours.
  • Mechanism :

    • Light excitation generates electron donor-acceptor (EDA) complexes, facilitating radical cross-coupling.
  • Oxidation :

    • Treat with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize to 3,4-dihydroisoquinoline.

Key Data :

Substrate Light Source Time (h) Yield (%) Reference
Azoaryl-tetrahydroisoquinoline 405 nm LED 18 85

Sustainability Metrics

  • Atom Economy : >80% due to minimal byproducts.
  • Solvent : Ethanol/water mixtures replace dichloromethane, aligning with green chemistry principles.

Friedel-Crafts Alkylation of Dihydroisoquinoline

Direct C1 Functionalization

Pre-formed 3,4-dihydroisoquinoline undergoes Friedel-Crafts alkylation with chloro(phenyl)methyl chloride:

  • Conditions :

    • AlCl₃ (1.2 equiv) in dichloroethane at 0°C to room temperature.
  • Work-Up :

    • Quench with ice-water, extract with EtOAc, and purify via column chromatography.

Key Data :

Dihydroisoquinoline Derivative Electrophile Catalyst Yield (%) Reference
3,4-Dihydroisoquinoline Cl-Ph-CH₂Cl AlCl₃ 68

Limitations

  • Over-Alkylation : Excess electrophile may lead to di- or tri-substituted products. Use of bulky directing groups (e.g., 8-methoxy) mitigates this issue.

Comparative Analysis of Methods

Method Yield Range (%) Temperature Range (°C) Scalability Stereocontrol
Bischler-Napieralski 60–85 150–170 Moderate Low
Bromoarene Cyclization 40–71 −78 to 25 High Moderate
Visible-Light-Induced 75–90 25 High High
Friedel-Crafts Alkylation 50–68 0–25 Low Low

Chemical Reactions Analysis

Types of Reactions

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is the corresponding isoquinoline derivative.

    Reduction: The major product is the fully saturated isoquinoline.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 3,4-dihydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Features Biological Activity Reference
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 2-chlorophenyl, 6,7-dimethoxy, 3-methyl Synthesized via Bischler–Napieralski reaction; evaluated for in silico bioactivity. Potential CNS activity (hypothesized)
U.K.2054 (1-(p-chlorophenoxymethyl)-3,4-dihydroisoquinoline HCl) p-chlorophenoxymethyl Antiviral agent; inhibits influenza and parainfluenza viruses. Broad-spectrum antiviral activity
1-(p-Tolyl)-3,4-dihydroisoquinoline p-tolyl Prepared via cyclization of N-phenethylbenzamide derivatives (45% yield). Not explicitly reported
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline Methyl and phenyl at position 1 Structural isomer with saturated ring; CAS 126114-66-5. No activity specified
2-(4-Fluorophenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 4-fluorophenyl, 6-chloro, carboxylic acid Chalcone-quinoline hybrid; potential antimicrobial/anticancer activity. Hypothesized based on chalcone derivatives

Pharmacological Profiles

  • Antiviral Activity: U.K.2054 demonstrates significant antiviral effects against respiratory viruses, attributed to its p-chlorophenoxymethyl group enhancing membrane interaction . In contrast, 1-(chloro(phenyl)methyl)-3,4-dihydroisoquinoline lacks reported antiviral data, though its chloro-benzyl group may confer similar bioactivity.
  • Synthetic Accessibility: 1-(p-Tolyl)-3,4-dihydroisoquinoline is synthesized in moderate yields (45%) via amide cyclization , whereas U.K.2054 and related phenoxymethyl derivatives require multi-step protocols . The target compound’s commercial availability suggests optimized large-scale production .

Biological Activity

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Synthesis and Characterization

The compound is synthesized through methods such as the Bischler–Napieralski reaction, which allows for the formation of isoquinoline derivatives. Characterization techniques include NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound .

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Muscle Contractility Modulation : Research indicates that this compound can influence muscle contractility by modulating calcium currents in smooth muscle tissues. It reduces the strength of Ca²⁺-dependent contractions, potentially through interactions with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .
  • Antimicrobial Properties : Some derivatives of isoquinoline have shown antimicrobial activity against various pathogens. While specific data on this compound is limited, related compounds have demonstrated efficacy against resistant strains of bacteria and fungi .

The mechanisms underlying the biological activity of this compound include:

  • Calcium Channel Modulation : The compound enhances cytosolic Ca²⁺ levels by activating voltage-gated L-type calcium channels. This effect is crucial for its role in modulating muscle contractions .
  • Receptor Interaction : It has been shown to significantly affect serotonin receptor activity, with studies revealing a 47% reduction in 5-HT2A and 5-HT2B receptor activity in smooth muscle cells .

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

  • Smooth Muscle Studies : In an ex vivo study, the compound was tested on isolated smooth muscle tissues. Results indicated a marked reduction in contractile activity when co-administered with serotonin, highlighting its potential as a therapeutic agent for disorders involving smooth muscle dysfunction .
  • In Silico Studies : Computational analyses have predicted the biological activity and toxicity profiles of this compound. These studies suggest that further experimental validation is necessary to fully understand its pharmacological potential .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
Muscle ContractilityReduced Ca²⁺-dependent contractions
Receptor ModulationDecreased activity in 5-HT receptors
Antimicrobial ActivityPotential against resistant strains
In Silico EvaluationPredicted biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline and its derivatives?

  • Answer : The compound and its analogs are synthesized via palladium-catalyzed carbonylation and reductive cyclization. For example, treatment of 1-(2'-bromobenzoyl)-3,4-dihydroisoquinoline methiodides with sodium borohydride in methanol yields erythro-1-(2'-bromo-α-hydroxybenzyl) derivatives, while lithium aluminum hydride favors threo-isomers . Palladium(0)/triphenylphosphine systems under carbon monoxide facilitate cyclization to phthalideisoquinoline alkaloids.
  • Methodological Tip : Optimize reaction conditions (solvent, catalyst loading) to control stereochemistry. Use NMR and X-ray crystallography to confirm configurations.
Reaction Type Conditions Product Reference
Reductive AminationNaBH₄/MeOH or LiAlH₄/THFErythro/threo isomers
Palladium CarbonylationPd(OAc)₂, PPh₃, CO, K₂CO₃, toluenePhthalideisoquinoline alkaloids

Q. How are spectroscopic techniques employed to characterize this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical. For instance, 1^1H NMR distinguishes erythro (δ 4.2–4.5 ppm for benzylic protons) and threo isomers (δ 3.8–4.1 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 321.09 for C₁₇H₁₇ClNO₂⁺) .
  • Methodological Tip : Use deuterated solvents (CDCl₃, DMSO-d₆) for NMR and cross-validate with computational models (DFT) for structural assignments.

Q. What in vitro assays are used to evaluate biological activity?

  • Answer : Antiviral and antibacterial activities are tested via plaque reduction assays (e.g., influenza virus inhibition) and broth microdilution (MIC determination) . Derivatives like 5a–5d (imidazole analogs) show activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .
  • Methodological Tip : Include positive controls (e.g., metronidazole for antibacterial assays) and validate cytotoxicity using mammalian cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How do stereochemical variations impact pharmacological activity?

  • Answer : Erythro isomers exhibit higher antiviral potency (e.g., U.K.2054 vs. U.K.2371) due to optimized binding to viral envelope proteins . Threo configurations may favor off-target interactions, reducing selectivity.
  • Methodological Tip : Use chiral chromatography (e.g., Chiralpak® AD-H) to resolve enantiomers and perform molecular docking to predict binding affinities.

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Answer : Discrepancies in SAR often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) enhance antibacterial activity by increasing membrane permeability, but bulky substituents (e.g., -CF₃) may sterically hinder target binding .
  • Methodological Tip : Conduct Hammett analysis (σ values) to quantify electronic effects and use 3D-QSAR models (CoMFA/CoMSIA) for predictive insights.
Substituent Position Activity (MIC, µg/mL) Mechanistic Insight
-ClPara2–4Enhanced membrane penetration
-OCH₃Meta8–16Steric hindrance
-CF₃Ortho>32Reduced target binding

Q. How can computational chemistry guide the design of novel analogs?

  • Answer : Density Functional Theory (DFT) predicts reactive sites for functionalization (e.g., chlorination at C1). Molecular dynamics simulations reveal stability of protonated forms in physiological pH, aiding bioavailability optimization .
  • Methodological Tip : Combine docking (AutoDock Vina) with free-energy perturbation (FEP) to assess binding thermodynamics.

Q. What safety protocols are recommended given limited toxicity data?

  • Answer : Due to insufficient ecotoxicological profiles , handle the compound under BSL-2 containment with PPE (nitrile gloves, respirators). Conduct Ames tests for mutagenicity and use in silico tools (e.g., TEST software) to predict acute toxicity.
  • Methodological Tip : Establish LC₅₀ values using Daphnia magna or zebrafish embryos for ecological risk assessment.

Data Contradiction Analysis

  • Example : Conflicting reports on antibacterial efficacy of 6,7-dimethoxy derivatives may stem from solvent polarity in assays. Polar solvents (e.g., DMSO) enhance solubility but reduce membrane partitioning. Validate using standardized CLSI protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.